[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
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Overview
Description
“[2-(2-Ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate” is a derivative of Nalidixic acid . Nalidixic acid is a potent antibacterial agent selected from a large group of 1,8-naphthyridines .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl 3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates in 56–80% yield .Molecular Structure Analysis
The molecular formula of the compound is C14H16N2O3 . The average mass is 260.288 Da and the monoisotopic mass is 260.116089 Da .Chemical Reactions Analysis
The compound is part of the 1,8-naphthyridines group, which has been synthesized through various methods including multicomponent reactions . The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl 3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm 3, a boiling point of 403.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 197.7±28.7 °C . The index of refraction is 1.556 and the molar refractivity is 69.6±0.3 cm 3 .Scientific Research Applications
Synthesis Methods
Studies have described the synthesis of naphthyridine derivatives using different starting materials and reactions. For example, the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones through a one-step reaction from diethyl 2,6-diraethylpyridine-3,5-dicarboxylates, highlighting the diverse synthetic routes for naphthyridine compounds (Balogh, Hermecz, Simon, & Pusztay, 2009).
Crystal Structure and Antitumor Activity
The crystal structure and antitumor activity of certain naphthyridine derivatives have been studied, indicating their potential in cancer treatment. For instance, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate showed distinct inhibition of the proliferation of some cancer cell lines, suggesting the therapeutic potential of naphthyridine derivatives (Liu et al., 2018).
Enzyme Inhibitors with Neuroprotective Properties
Naphthyridine derivatives like ITH4012 have been identified as novel acetylcholinesterase inhibitors with additional properties such as acting as a calcium promoter and having neuroprotective effects. This highlights their potential in treating neurodegenerative diseases by reducing cell death induced by various compounds (Orozco et al., 2004).
Synthesis and Optical Properties for Alzheimer’s Diagnosis
Derivatives have been synthesized for use as fluorescent probes for β-amyloids, indicating their application in diagnosing Alzheimer’s disease. These compounds exhibit high binding affinities toward Aβ(1–40) aggregates, providing a powerful tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Mechanism of Action
Safety and Hazards
As a derivative of Nalidixic acid, the compound may have similar safety and hazards. Nalidixic acid is used in the treatment of urinary infections and has a successful bacteriostatic action, strongly expressed against some Gram-positive microorganisms and limited to certain Gram-negative microorganisms .
Future Directions
Properties
IUPAC Name |
[2-(2-ethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-4-25-12-16(20(27)15-11-10-14(3)23-21(15)25)22(28)30-13-19(26)24-17-8-6-7-9-18(17)29-5-2/h6-12H,4-5,13H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMWUFBHJYHBSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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